2-BENZAMIDO-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-BENZAMIDO-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZAMIDO-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene derivatives with benzoyl chloride under basic conditions to form the benzamido group . This is followed by cyclization reactions to form the cyclopenta[b]thiophene core structure .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-BENZAMIDO-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
2-BENZAMIDO-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZAMIDO-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4,5,6,7-TETRAHYDRO-N-PHENYLBENZO[B]THIOPHENE-3-CARBOXAMIDE
- 2-AMINO-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBONITRILE
Uniqueness
2-BENZAMIDO-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features, such as the benzamido and ethylphenyl groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-benzamido-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-2-15-9-6-7-13-18(15)24-22(27)20-17-12-8-14-19(17)28-23(20)25-21(26)16-10-4-3-5-11-16/h3-7,9-11,13H,2,8,12,14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJDNZZGGMIUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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